8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione
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Scientific Research Applications
Synthesis and Antiviral Activity
- The chemical synthesis of imidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide analogues, which are new classes of purine analogues containing a bridgehead nitrogen atom, has been described. These compounds demonstrated moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Novel Syntheses Techniques
- A study reported the first-time synthesis of 3-imino-5,7-dimethyl-4a,7a-diphenylperhydroimidazo[4,5-e]-1,2,4-triazin-6-one and its derivatives via the condensation of aminoguanidine and semicarbazide with 1,3-dimethyl-4,5-dihydroxy-4,5-diphenylimidazolidin-2-one (Vasilevskii et al., 2009).
Pharmacological Evaluation
- A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated. These compounds showed potent 5-HT(1A) receptor ligand activity and some exhibited anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Biological Activity Studies
- The condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, which were precursors of various purines. These compounds were studied for their antiviral and antihypertensive activities (Nilov et al., 1995).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-14-15(2)9-10-16(17)3/h9-10,14H,5-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYSGAFXCZWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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